molecular formula C7H13Cl3S2 B13950765 Propane, 1,3-bis(2-chloroethylthio)-2-chloro- CAS No. 63905-12-4

Propane, 1,3-bis(2-chloroethylthio)-2-chloro-

Cat. No.: B13950765
CAS No.: 63905-12-4
M. Wt: 267.7 g/mol
InChI Key: GHOGATWOCSSKCC-UHFFFAOYSA-N
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Description

Propane, 1,3-bis(2-chloroethylthio)-2-chloro-, with the systematic IUPAC name 1,3-Bis[(2-chloroethyl)sulfanyl]propane, is a sulfur- and chlorine-containing organic compound. Its molecular formula is C₇H₁₄Cl₂S₂, and it has a molecular weight of 233.222 g/mol . The compound is identified by CAS Registry Number 63905-10-2 and is classified under HS code 2930.90 (thioethers and derivatives) . Structurally, it consists of a propane backbone with two 2-chloroethylthio (-SCH₂CH₂Cl) groups at the 1- and 3-positions and an additional chlorine substituent at the 2-position.

Regulatory frameworks classify this compound as a chemical weapon precursor due to its structural similarity to sulfur mustard agents. It is listed under Schedule 1A04 in chemical control databases and is subject to strict storage and handling guidelines under the U.S. Chemical Weapons Convention (CWC) . Protective Action Criteria (PAC) for acute exposure are defined as PAC-1: 0.1 mg/m³, PAC-2: 0.19 mg/m³, and PAC-3: 3 mg/m³ .

Properties

CAS No.

63905-12-4

Molecular Formula

C7H13Cl3S2

Molecular Weight

267.7 g/mol

IUPAC Name

2-chloro-1,3-bis(2-chloroethylsulfanyl)propane

InChI

InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2

InChI Key

GHOGATWOCSSKCC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCC(CSCCCl)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Detail
Chemical Name Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
IUPAC Name 1,3-bis(2-chloroethylsulfanyl)propane
Molecular Formula C7H14Cl2S2
Molecular Weight 233.22 g/mol
CAS Number 63905-10-2
Related Compounds Sulfur mustard (bis(2-chloroethyl) sulfide)

The compound contains two thioether linkages (-S-) bonded to 2-chloroethyl groups and a chlorine substituent on the propane chain, contributing to its chemical reactivity and toxicity.

Preparation Methods

General Synthetic Approach

The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- generally involves the nucleophilic substitution of halogenated ethanes (such as 2-chloroethanol derivatives or 2-chloroethyl halides) with sulfur nucleophiles, followed by attachment to a propane backbone. The preparation is closely related to methods used for sulfur mustard analogs, involving thioalkylation reactions under controlled conditions.

Specific Synthetic Routes

Thioalkylation of Propane Derivatives
  • Starting Materials : 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) and 2-chloroethanethiol or its derivatives.
  • Reaction Conditions : The thiol nucleophile attacks the alkyl halide in a substitution reaction, forming the bis(2-chloroethylthio) substituents on the propane backbone.
  • Chlorination Step : Additional chlorination at the 2-position of propane may be introduced using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled temperature to yield the final chlorinated product.

This synthetic strategy is consistent with the known preparation of sulfur mustard analogs and related vesicants.

Alternative Routes via Thiodiglycol Derivatives
  • Thiodiglycol (bis(2-hydroxyethyl)sulfide) can be converted to bis(2-chloroethylthio) derivatives by reaction with chlorinating agents (e.g., thionyl chloride).
  • Subsequent coupling with propane derivatives bearing reactive sites can yield the target compound.

This method leverages the conversion of hydroxyl groups to chloro substituents, a common step in mustard agent synthesis.

Experimental Data and Yields

While specific experimental procedures for this compound are limited in open literature due to its controlled status, analogous syntheses of sulfur mustard derivatives report:

Step Reagents/Conditions Yield (%) Notes
Thioalkylation of 1,3-dihalopropane 2-chloroethanethiol, base, reflux 60-75 Requires inert atmosphere
Chlorination of propane derivative Phosphorus oxychloride, 0-25°C 50-65 Controlled addition to avoid over-chlorination

These yields are indicative and vary depending on purity of reagents and reaction control.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield Range References
Thioalkylation of 1,3-dihalopropane 1,3-dichloropropane, 2-chloroethanethiol Base (e.g., NaOH), inert atmosphere Nucleophilic substitution 60-75%
Chlorination of propane derivative Propane bis-thioether intermediate Phosphorus oxychloride, SOCl2 Electrophilic chlorination 50-65%
Conversion from thiodiglycol derivatives Thiodiglycol, chlorinating agent Thionyl chloride, reflux Chlorination + coupling Variable

Chemical Reactions Analysis

Types of Reactions

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted propane derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated hydrocarbons.

Scientific Research Applications

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of bis(2-chloroethylthio)alkanes , which share functional groups but differ in carbon chain length and substitution patterns. Below is a detailed comparison:

1,2-Bis(2-chloroethylthio)ethane (CAS 3563-36-8)

  • Molecular Formula : C₆H₁₂Cl₂S₂
  • Molecular Weight : 207.19 g/mol
  • Structure : Ethane backbone with 2-chloroethylthio groups at positions 1 and 2.
  • Regulatory Status : Listed alongside the target compound in munitions control lists .
  • Key Differences: Shorter carbon chain (ethane vs.

1,4-Bis(2-chloroethylthio)-n-butane (CAS 142868-93-7)

  • Molecular Formula : C₁₀H₂₀Cl₂S₂
  • Molecular Weight : 275.30 g/mol
  • Structure : Butane backbone with 2-chloroethylthio groups at positions 1 and 3.
  • Regulatory Status : Classified as a chemical weapon precursor .
  • Key Differences : Extended carbon chain increases molecular weight by 42 g/mol , likely enhancing lipophilicity and persistence in biological systems.

Propane, 1,3-dichloro-2-methyl (CAS 616-19-3)

  • Molecular Formula : C₄H₈Cl₂
  • Molecular Weight : 127.01 g/mol
  • Structure : Propane backbone with chlorine at positions 1 and 3 and a methyl group at position 2.
  • Key Differences : Absence of sulfur atoms and thioether linkages reduces toxicity but increases volatility (evident from lower molecular weight) .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Regulatory Classification
1,3-Bis(2-chloroethylthio)propane 63905-10-2 C₇H₁₄Cl₂S₂ 233.22 Thioethers, Chloroethyl CWC Schedule 1A04
1,2-Bis(2-chloroethylthio)ethane 3563-36-8 C₆H₁₂Cl₂S₂ 207.19 Thioethers, Chloroethyl CWC Schedule 1A04
1,4-Bis(2-chloroethylthio)-n-butane 142868-93-7 C₁₀H₂₀Cl₂S₂ 275.30 Thioethers, Chloroethyl CWC Schedule 1A04
Propane, 1,3-dichloro-2-methyl 616-19-3 C₄H₈Cl₂ 127.01 Chlorine, Methyl Not regulated

Research Findings and Toxicity Profiles

  • Target Compound : Demonstrated acute toxicity in animal studies, with PAC-3 levels indicating severe respiratory and dermal hazards at 3 mg/m³ . Its sulfur mustard-like structure suggests vesicant properties.
  • Ethane Analog : Shorter chain may reduce environmental persistence but enhance volatility, increasing inhalation risks .
  • Butane Analog : Higher molecular weight correlates with slower degradation, posing long-term environmental contamination risks .

Biological Activity

Introduction

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- (commonly referred to as bis(2-chloroethylthio)n-propane) is a chemical compound known for its significant biological activity, particularly in the context of its alkylating properties. This compound is structurally related to sulfur mustard, a well-known chemical warfare agent. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and toxicological implications.

Chemical Properties

  • CAS Number: 63905-10-2
  • Molecular Formula: C₅H₁₀Cl₃S₂
  • Molecular Weight: 221.17 g/mol

The primary mechanism of action for propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves alkylation of DNA and proteins. Alkylating agents like this compound form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This can disrupt cellular processes such as replication and transcription, ultimately resulting in cell death or mutation.

Biological Activity

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in cancer cells by damaging DNA through alkylation. The potency of this compound is similar to that of other nitrogen mustards used in chemotherapy.
  • DNA Damage : Research indicates that exposure to bis(2-chloroethylthio)n-propane results in significant DNA damage as evidenced by increased levels of DNA strand breaks and the formation of DNA adducts. These effects are critical in understanding both its therapeutic potential and its risks as a toxic agent.
  • Toxicological Implications : Due to its structural similarity to sulfur mustard, this compound is classified as a potential chemical weapon and poses significant health risks upon exposure. The acute effects include skin blistering and respiratory distress, while chronic exposure can lead to long-term health issues such as cancer.

Case Studies

Several studies have documented the biological effects of bis(2-chloroethylthio)n-propane:

  • Study on Melanoma Cells : A study evaluated the effects of various alkylating agents on DB-1 melanoma xenografts in mice. Results indicated that bis(2-chloroethylthio)n-propane exhibited significant cytotoxicity comparable to established chemotherapeutics like melphalan and cyclophosphamide .
  • Histopathological Observations : Another investigation focused on the histopathological changes induced by this compound in animal models. Findings revealed extensive tissue damage characterized by necrosis and inflammation following exposure .

Data Table

Biological ActivityObservations
CytotoxicityInduces apoptosis in cancer cells
DNA DamageIncreased strand breaks and adduct formation
Toxicological RisksSimilar acute effects as sulfur mustard

Q & A

Q. How is the molecular structure of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- experimentally characterized?

Q. What synthetic strategies are reported for derivatives of this compound?

  • Methodological Answer: Synthesis often involves nucleophilic substitution reactions. For instance, reacting propane-1,3-dithiol with 2-chloroethyl chloride under alkaline conditions forms bis-thioether linkages. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of dithiol to chloroethyl chloride) and reaction temperature (40–60°C). Purification via column chromatography or recrystallization ensures product integrity. Analogous epoxypropane derivatives in literature use similar thiol-alkylation pathways .

Q. How is the compound’s purity assessed in laboratory settings?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or GC-MS are standard. Predicted logP values (3.32 via Crippen method) inform solvent selection for chromatographic separation . Differential scanning calorimetry (DSC) can validate melting points (predicted TfusT_{\text{fus}} = 297.29 K) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data be resolved?

  • Methodological Answer: Discrepancies in properties like Gibbs free energy (ΔfG\Delta_f G^\circ) or enthalpy (ΔfH\Delta_f H^\circ) require cross-validation. For example, Joback’s method calculates ΔfHgas=135.55kJ/mol\Delta_f H^\circ_{\text{gas}} = -135.55 \, \text{kJ/mol}, but experimental validation via combustion calorimetry is critical. Adjusting group contribution parameters in computational models (e.g., correcting for sulfur-chlorine interactions) improves accuracy. NIST’s curated data provides benchmarks for error analysis .

Q. What analytical methods detect environmental persistence and degradation products?

  • Methodological Answer: Solid-phase microextraction (SPME) paired with GC-MS is effective for trace detection in soil/water. Hydrolysis studies under varying pH (e.g., pH 7–9) identify degradation intermediates like 2-chloroethyl thiols. Regulatory data from munition lists (e.g., CAS 63905-10-2) suggest monitoring via EPA Method 8270 for chlorinated organics .

Q. How do steric and electronic effects influence reactivity in substitution reactions?

  • Methodological Answer: The compound’s two 2-chloroethylthio groups create steric hindrance, slowing nucleophilic attack. Computational modeling (e.g., DFT) quantifies activation energies for SN2 pathways. Kinetic studies under controlled conditions (e.g., solvent polarity, temperature) reveal rate dependencies. For example, the high molar volume (194.8cm3/mol194.8 \, \text{cm}^3/\text{mol}) impacts solubility in nonpolar solvents .

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